molecular formula C17H18BrN3O B11555494 N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11555494
M. Wt: 360.2 g/mol
InChI Key: OITYSKMXVZYIFU-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C17H18BrN3O This compound is known for its unique structure, which includes a bromophenyl group and a methylphenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-bromoacetophenone with 4-methylaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O/c1-12-3-9-16(10-4-12)19-11-17(22)21-20-13(2)14-5-7-15(18)8-6-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13+

InChI Key

OITYSKMXVZYIFU-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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